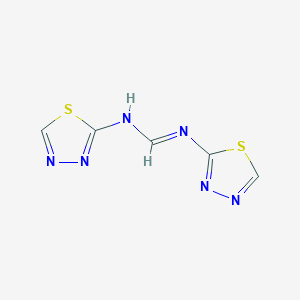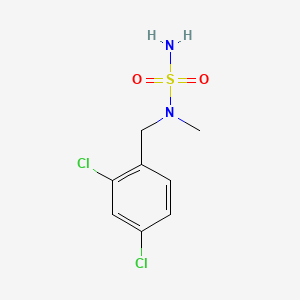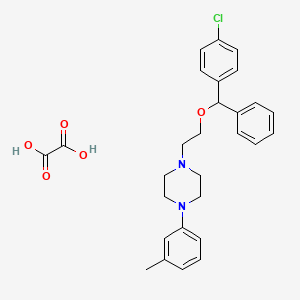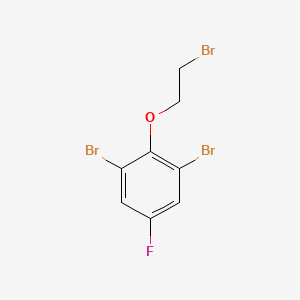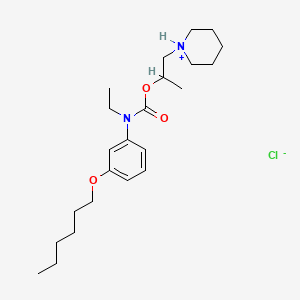
Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride is a complex organic compound with the molecular formula C23H39ClN2O3 and a molecular weight of 427.0204 . This compound is known for its unique chemical structure, which includes a carbanilic acid moiety, an ethyl group, a hexyloxy substituent, and a piperidinoethyl ester group. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride involves several stepsThe final step involves the esterification with 1-methyl-2-piperidinoethanol and the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbanilic acid, N-ethyl-m-(hexyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride include other carbanilic acid derivatives with different substituents, such as:
- Carbanilic acid, N-ethyl-m-propoxy-, 1-methyl-2-piperidinoethyl ester, monohydrochloride
- 1-Piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-hexoxyphenyl)carbamatechloride
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain research applications where these properties are desired .
Properties
CAS No. |
52205-55-7 |
|---|---|
Molecular Formula |
C23H39ClN2O3 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-4-6-7-11-17-27-22-14-12-13-21(18-22)25(5-2)23(26)28-20(3)19-24-15-9-8-10-16-24;/h12-14,18,20H,4-11,15-17,19H2,1-3H3;1H |
InChI Key |
UCIKXLVHXUOCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N(CC)C(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


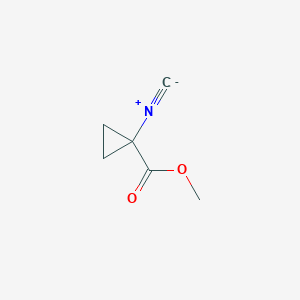

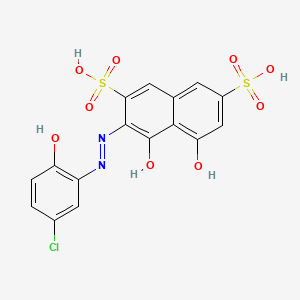
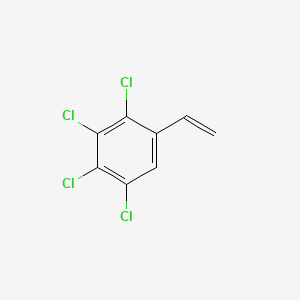
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

